2-(4-methoxyphenyl)-1H-quinazolin-4-one 2-(4-methoxyphenyl)-1H-quinazolin-4-one 2-(4-methoxyphenyl)-1H-quinazolin-4-one is a member of quinazolines.
Brand Name: Vulcanchem
CAS No.: 1152-07-4
VCID: VC21296737
InChI: InChI=1S/C15H12N2O2/c1-19-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18)
SMILES: COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol

2-(4-methoxyphenyl)-1H-quinazolin-4-one

CAS No.: 1152-07-4

Cat. No.: VC21296737

Molecular Formula: C15H12N2O2

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenyl)-1H-quinazolin-4-one - 1152-07-4

Specification

Description 2-(4-methoxyphenyl)-1H-quinazolin-4-one is a member of quinazolines.
CAS No. 1152-07-4
Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
IUPAC Name 2-(4-methoxyphenyl)-3H-quinazolin-4-one
Standard InChI InChI=1S/C15H12N2O2/c1-19-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18)
Standard InChI Key HETSSARHFAGODR-UHFFFAOYSA-N
Isomeric SMILES COC1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2
SMILES COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2
Canonical SMILES COC1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator